molecular formula C10H16O B12959093 (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol CAS No. 125411-11-2

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol

Cat. No.: B12959093
CAS No.: 125411-11-2
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-SNVBAGLBSA-N
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Description

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol typically involves the use of starting materials such as 3,7-dimethyl-6-octen-1-yne and appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Pd/C, Lindlar’s catalyst, or NaBH4 (Sodium borohydride).

    Substitution: TsCl, SOCl2, or PBr3 (Phosphorus tribromide).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol exerts its effects depends on its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The presence of both alkyne and alcohol functional groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-6-octen-1-yl formate: Similar structure but with a formate ester group instead of an alcohol.

    (1S,3S)-3-acetoxymethyl-1-(2-acetoxyvinyl)-2,2-dimethylcyclopropane: Contains similar functional groups but with a cyclopropane ring.

Uniqueness

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is unique due to the combination of an alkyne and an alcohol functional group in its structure, which imparts distinct reactivity and potential biological activities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Biological Activity

(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol, commonly known as Dehydrolinalool, is an acyclic monoterpene alcohol with the molecular formula C10H16O. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and applications in the fragrance industry.

Dehydrolinalool is characterized by its pleasant floral and vanilla aroma, complemented by spicy and lavender-like notes. Its structure can be represented as follows:

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 29171-20-8

The synthesis of Dehydrolinalool typically involves the ethynylation of methyl heptenone with acetylene, facilitated by potassium hydroxide and liquid ammonia .

Antimicrobial Properties

One of the most significant biological activities of Dehydrolinalool is its antibacterial efficacy . Research has demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Enterobacter faecalis
  • Proteus vulgaris

These findings suggest that Dehydrolinalool could be a valuable component in developing antimicrobial agents.

Other Biological Effects

In addition to its antibacterial properties, Dehydrolinalool exhibits other biological activities:

  • Antioxidant Activity : Studies indicate that compounds similar to Dehydrolinalool possess antioxidant properties, which can contribute to cellular protection against oxidative stress.
  • Fragrance Applications : Due to its aromatic profile, Dehydrolinalool is widely used in perfumes and cosmetics. Its ability to mask unpleasant odors enhances its utility in various consumer products .

Comparative Analysis with Related Compounds

To better understand the uniqueness of Dehydrolinalool, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Characteristics
LinaloolC10H18OFloral scent; widely used in perfumery; less stable than Dehydrolinalool.
NerolidolC15H26OStronger woody aroma; used as a fragrance fixative.
CitralC10H16OLemon-like scent; more volatile; used in flavorings.
IononeC13H18OViolet-like aroma; used in perfumes; has a more complex structure.

Dehydrolinalool's specific combination of floral and spicy notes, along with its strong antibacterial properties, makes it particularly valuable in both fragrance formulation and antimicrobial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of Dehydrolinalool:

  • Antibacterial Study : A study published in a peer-reviewed journal highlighted the effectiveness of Dehydrolinalool against pathogenic bacteria, demonstrating a significant reduction in bacterial count when applied at specific concentrations.
  • Antioxidant Activity Assessment : Research evaluating the antioxidant potential of various terpenoids found that Dehydrolinalool exhibited notable activity, suggesting its role in protecting cells from oxidative damage.
  • Fragrance Stability Testing : Investigations into the stability of fragrance compounds indicated that Dehydrolinalool retains its aromatic properties under various conditions, making it suitable for long-lasting applications in cosmetics and household products .

Properties

CAS No.

125411-11-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3S)-3,7-dimethyloct-6-en-1-yn-3-ol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m1/s1

InChI Key

YWTIDNZYLFTNQQ-SNVBAGLBSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C#C)O)C

Canonical SMILES

CC(=CCCC(C)(C#C)O)C

Origin of Product

United States

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